molecular formula C12H28INO2Si B12767681 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide CAS No. 84584-67-8

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide

Cat. No.: B12767681
CAS No.: 84584-67-8
M. Wt: 373.35 g/mol
InChI Key: TXSWVYLALROWFY-UHFFFAOYSA-M
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Description

Deconstruction of the IUPAC Name

The compound’s IUPAC name follows strict hierarchical rules for cationic ammonium derivatives. Breaking it down:

  • Parent chain : "1-Propanaminium" designates a three-carbon chain (propane) with a quaternary ammonium group at position 1.
  • Substituents :
    • N-(2-(acetyloxy)ethyl) : An ethyl group substituted at the second carbon with an acetyloxy (-OAc) moiety, attached to the nitrogen.
    • N,N-dimethyl : Two methyl groups bonded to the nitrogen.
    • 3-(trimethylsilyl) : A trimethylsilyl (-Si(CH₃)₃) group at position 3 of the propane backbone.
  • Counterion : Iodide (I⁻) balances the positive charge of the quaternary ammonium center.

This nomenclature reflects priority rules where the ammonium group takes precedence over silyl and ester substituents.

Comparative Analysis with Related Quaternary Ammonium Salts

Structurally analogous compounds include trimethyl[[2-(trimethylsilylmethyl)phenyl]methyl]ammonium iodide and N-acetonyltriethylammonium iodide. Unlike simpler quaternary ammonium salts, this compound integrates both silicon and oxygen-based functional groups, necessitating precise locant numbering to avoid ambiguity.

Table 1: Key Nomenclature Components

Component Role in Structure Position
Propanaminium Cationic backbone 1
N-(2-acetyloxyethyl) Oxygen-containing substituent Nitrogen
N,N-dimethyl Alkyl substituents Nitrogen
3-trimethylsilyl Silicon-based group Carbon 3
Iodide Counterion Ionic

Properties

CAS No.

84584-67-8

Molecular Formula

C12H28INO2Si

Molecular Weight

373.35 g/mol

IUPAC Name

2-acetyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide

InChI

InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1

InChI Key

TXSWVYLALROWFY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Preparation

Step Reaction Type Description Key Conditions Notes
1 Silylation Introduction of trimethylsilyl group onto a propylamine derivative Use of chlorotrimethylsilane or equivalent silylating agent under anhydrous conditions Protects the propyl chain, enhances lipophilicity
2 Acetylation Esterification of 2-hydroxyethyl group with acetic anhydride or acetyl chloride Mild base or acid catalysis, low temperature to avoid hydrolysis Forms the acetyloxyethyl moiety
3 Quaternization Alkylation of tertiary amine with alkyl iodide Typically reflux in polar aprotic solvent (e.g., acetonitrile) Generates the quaternary ammonium iodide salt

Representative Reaction Scheme

$$
\text{3-aminopropanol} + \text{(CH}3)3\text{SiCl} \xrightarrow[\text{base}]{\text{anhydrous}} \text{3-(trimethylsilyl)propan-1-amine}
$$

$$
\text{2-hydroxyethyl group} + \text{Ac}_2\text{O} \rightarrow \text{2-(acetyloxy)ethyl group}
$$

$$
\text{N,N-dimethyl-3-(trimethylsilyl)propan-1-amine} + \text{2-(acetyloxy)ethyl iodide} \rightarrow \text{1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide}
$$

Research Findings and Analytical Data

Due to the compound’s specialized nature, detailed experimental data are limited in public databases. However, analogous compounds and general quaternary ammonium iodides with silyl and acetyloxy substituents provide insight:

Property Data / Observation Source / Notes
Molecular Weight 373.35 g/mol Confirmed by multiple chemical suppliers
Molecular Formula C12H28INO2Si Consistent across sources
Stability Sensitive to hydrolysis under acidic or basic conditions Acetyloxy group prone to cleavage; silyl group sensitive to moisture
Reaction Behavior Undergoes nucleophilic substitution with iodide as leaving group Useful in synthetic transformations involving nucleophiles
Purity Assessment Typically confirmed by NMR, MS, and elemental analysis Standard for quaternary ammonium salts

Summary Table of Preparation Considerations

Aspect Details
Key Functional Groups Acetyloxyethyl, dimethylammonium, trimethylsilyl, iodide
Synthetic Challenges Maintaining silyl group integrity; avoiding acetyloxy hydrolysis
Typical Solvents Anhydrous polar aprotic solvents (e.g., acetonitrile, dichloromethane)
Reaction Conditions Mild temperatures, inert atmosphere recommended
Purification Crystallization or chromatography under moisture-free conditions

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, cyanides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium structure allows it to disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to form complexes with various substrates makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) with structural similarities to the target compound are compared below, focusing on substituents, physicochemical properties, and applications.

Substituent-Driven Functional Differences

  • 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide (CAS 84584-63-4): Differs by replacing the acetyloxy group with a hydroxyethyl substituent.
  • 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (CAS 625-19-4) :
    Features an acetyloxy group on the second carbon but lacks the trimethylsilyl group. Its simpler structure (molecular weight 287.14 g/mol) and melting point (134°C) suggest higher crystallinity and stability than bulkier derivatives. Applications may include ionic liquids or phase-transfer catalysts .

  • N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC): A cationic surfactant with a long alkyl chain (C12) and hydroxyethyl group. Demonstrated efficacy as a quartz flotation agent due to strong adsorption via electrostatic and hydrophobic interactions .

Fluorinated and Sulfonamide Derivatives

  • 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, iodide (CAS 67939-95-1): Incorporates a perfluorinated sulfonamide group, imparting extreme hydrophobicity and chemical inertness. Such compounds are used in fire-resistant coatings or non-stick surfaces .

Betaine-Type Surfactants

  • 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt (CAS 61789-40-0): A zwitterionic surfactant with a carboxymethyl group. Inner salts exhibit pH-dependent solubility and are used in personal care products for mildness and foam stabilization. The iodide counterion in the target compound may offer superior solubility in polar solvents compared to zwitterionic forms .

Polymerizable QACs

  • AMsil1 (N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-3-(trimethoxysilyl)propan-1-aminium iodide) :
    Contains methacrylate and trimethoxysilyl groups, enabling dual functionality for dental polymer matrices. The target compound’s acetyloxy group lacks polymerization capacity, limiting its use in covalently bonded materials .

Table 1: Comparative Analysis of Key QACs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion Applications Reference
Target Compound C₁₄H₂₉IN₂O₂Si 428.34 (calculated) Acetyloxyethyl, Trimethylsilyl I⁻ Surfactants, Antimicrobials -
1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl- C₈H₁₈INO₂ 287.14 Acetyloxy I⁻ Ionic liquids
LPDC C₁₉H₄₂N₃O₂⁺ 344.56 Hydroxyethyl, Dodecyl Cl⁻ Mineral flotation
CAS 67939-95-1 C₁₀H₁₆F₉IN₂O₂S 568.30 Nonafluorobutyl sulfonamide I⁻ Fluorosurfactants
Cocamidopropyl Betaine C₁₉H₃₈N₂O₃ 342.52 Carboxymethyl, Coconut alkyl Inner salt Cosmetics, Detergents

Key Research Findings

  • Thermal Stability : Trimethylsilyl groups (as in the target compound) enhance thermal resistance compared to hydroxyethyl or acetyloxy derivatives .
  • Antimicrobial Activity : QACs with iodide counterions exhibit broader-spectrum biocidal activity than chloride or zwitterionic forms due to improved membrane penetration .
  • Hydrolytic Sensitivity : Acetyloxy groups hydrolyze under alkaline conditions, limiting the target compound’s utility in high-pH environments .

Biological Activity

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide (CAS No. 84584-67-8) is a quaternary ammonium compound with potential applications in various biological systems. Its unique structure includes a trimethylsilyl group and an acetyloxyethyl moiety, which may influence its biological interactions and activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₈INO₂Si
  • Molecular Weight : 373.3462 g/mol
  • Structure : The compound features a quaternary ammonium center, which is significant for its solubility and interaction with biological membranes.

1-Propanaminium derivatives often exhibit biological activities through several mechanisms:

  • Membrane Interaction : The quaternary ammonium structure allows for effective interaction with cell membranes, potentially altering membrane permeability and affecting cellular uptake of other compounds.
  • Enzyme Modulation : Some studies suggest that similar compounds can act as enzyme inhibitors or modulators, impacting metabolic pathways.

Pharmacological Effects

Research indicates that 1-Propanaminium derivatives may exhibit:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The quaternary ammonium group is known for its antimicrobial properties due to its ability to disrupt microbial cell membranes.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

Antimicrobial Studies

A study examining the antimicrobial efficacy of various quaternary ammonium compounds found that those with trimethylsilyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that 1-Propanaminium may possess similar properties due to its structural similarities .

Cytotoxicity in Cancer Research

In a comparative analysis of cytotoxic effects among various ammonium compounds, derivatives similar to 1-Propanaminium were tested against human cancer cell lines. Results indicated significant cytotoxicity in some cases, warranting further investigation into the specific mechanisms involved .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySignificant effects on cancer cell lines
Membrane InteractionAlters permeability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this quaternary ammonium compound, and what analytical methods are critical for verifying its purity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or quaternization reactions. For example, reacting a tertiary amine precursor (e.g., N-(2-hydroxyethyl)-N,N-dimethyl-3-(trimethylsilyl)propan-1-amine) with methyl iodide in a polar solvent (e.g., acetonitrile) under reflux, followed by acetylation of the hydroxyl group using acetic anhydride .
  • Characterization : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purity analysis, as demonstrated for structurally similar compounds . NMR (¹H/¹³C) is essential for confirming the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and acetyloxyethyl moiety (δ ~2.0 ppm for CH₃COO-) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Solubility : The trimethylsilyl group enhances hydrophobicity, making it soluble in organic solvents like chloroform or DMSO but less so in water. This contrasts with hydroxyl-containing analogs, which exhibit higher aqueous solubility .
  • Stability : The acetyloxy group may hydrolyze under acidic/basic conditions. Storage in anhydrous environments at −20°C is recommended to prevent degradation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s performance in surface modification or flotation applications compared to hydroxyl or methoxy analogs?

  • Mechanistic Insight : The trimethylsilyl group provides steric bulk and hydrophobicity, reducing hydrogen-bonding interactions. In flotation, this may decrease adsorption efficiency on polar minerals like quartz compared to hydroxylated quaternary ammonium salts, which form stronger electrostatic bonds .
  • Experimental Design : Compare contact angle measurements and zeta potential analyses of mineral surfaces treated with this compound versus hydroxyl/methoxy derivatives to quantify interfacial effects .

Q. What contradictions exist in the literature regarding the antimicrobial efficacy of structurally similar quaternary ammonium compounds, and how can they be resolved?

  • Data Contradictions : Some studies report enhanced antimicrobial activity with hydrophobic groups (e.g., trimethylsilyl), while others find cationic charge density to be the primary driver .
  • Resolution : Conduct structure-activity relationship (SAR) studies using a series of analogs with controlled variations in alkyl chain length, silyl groups, and charge distribution. Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria can clarify key determinants .

Q. What challenges arise in incorporating this compound into polymer matrices for biomedical applications, and how can they be mitigated?

  • Compatibility Issues : The trimethylsilyl group may reduce miscibility with hydrophilic polymers (e.g., PEG). Use block copolymers with hydrophobic segments or silane coupling agents to improve dispersion .
  • Functional Testing : Evaluate mechanical properties (e.g., tensile strength) and antimicrobial efficacy of composite materials using ISO 22196 standards .

Methodological Guidance

Q. How can researchers optimize HPLC conditions for separating this compound from byproducts or degradation products?

  • Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
  • Detection : UV detection at 210 nm is suitable for quaternary ammonium compounds with conjugated systems.

Q. What spectroscopic techniques are most effective for probing the compound’s interactions with biological membranes or mineral surfaces?

  • FTIR : Identify shifts in C=O (acetyl) or Si-CH₃ peaks to assess binding interactions .
  • XPS : Quantify surface elemental composition (e.g., Si, N) after adsorption on substrates like silica or hydroxyapatite .

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